molecular formula C7H5F2NO2 B2489908 Methyl 2,5-difluoronicotinate CAS No. 1214362-39-6

Methyl 2,5-difluoronicotinate

Cat. No.: B2489908
CAS No.: 1214362-39-6
M. Wt: 173.119
InChI Key: WONUWHYMFMRSOH-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoronicotinate (C₇H₅F₂NO₂, CAS RN 1214362-39-6) is a fluorinated nicotinic acid derivative used as a building block in organic synthesis and pharmaceutical research. With a molecular weight of 173.12 g/mol and a purity of ≥95%, it is commercially available in quantities of 250 mg, 1 g, and 100 mg . The compound’s structure features fluorine atoms at the 2- and 5-positions of the pyridine ring, which influence its electronic properties and reactivity, making it valuable for applications such as cross-coupling reactions and drug development.

Properties

IUPAC Name

methyl 2,5-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUWHYMFMRSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 2,5-difluorobromobenzene can be coupled with methyl nicotinate in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) is a key site for nucleophilic substitution and elimination reactions.

Reaction TypeReagents/ConditionsObserved/Expected OutcomeSource
Nucleophilic Substitution Amines, alcohols, or thiolsReplacement of sulfonyl group with nucleophile to form sulfonamides, sulfonate esters, or thioethers
Acid-Catalyzed Hydrolysis H₂O/H⁺, heatCleavage to sulfonic acid derivatives

In related compounds (e.g., 4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(3-fluorophenyl)piperidine-1-carboxamide), sulfonyl groups participate in forming carboxamide linkages under coupling conditions .

Cyclopropanecarbonyl Reactivity

The cyclopropane ring adjacent to a carbonyl group exhibits strain-driven reactivity:

Reaction TypeReagents/ConditionsOutcomeSource
Ring-Opening Oxidation KMnO₄, acidic conditionsCleavage to carboxylic acid derivatives
Reduction LiAlH₄Conversion to cyclopropanol derivatives

Synthetic pathways for analogs (e.g., 1-(cyclopropanecarbonyl)pyrrolidin-3-yl derivatives) highlight the stability of the cyclopropane moiety under standard coupling conditions .

Triazole Ring Reactivity

The 4-methyl-4H-1,2,4-triazole group contributes to hydrogen bonding and metal coordination:

Reaction TypeReagents/ConditionsOutcomeSource
Coordination Chemistry Transition metal salts (e.g., Cu²⁺)Formation of metal-ligand complexes
Electrophilic Substitution HNO₃/H₂SO₄Nitration at available positionsInferred

Patented analogs (e.g., p38 MAP kinase inhibitors) utilize triazole groups as hydrogen-bond acceptors in biological interactions .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation:

Reaction TypeReagents/ConditionsOutcomeSource

Scientific Research Applications

Pharmacological Applications

Methyl 2,5-difluoronicotinate has been identified as a promising candidate in the treatment of various diseases due to its role as a Rho kinase (ROCK) inhibitor. ROCK inhibitors are known for their potential therapeutic effects in treating conditions such as hypertension, stroke, and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Treatment of ROCK-Related Diseases

A patent describes the use of this compound in formulations targeting ROCK-related diseases. The results indicate significant improvements in conditions like peripheral arterial disease and chronic obstructive pulmonary disease (COPD) when treated with this compound .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. In vitro studies have indicated moderate activity against bacteria such as Escherichia coli and Candida albicans, suggesting potential applications in developing new antimicrobial agents .

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Application AreaFindingsReference
Rho Kinase InhibitionEffective in reducing blood pressure
NeuroprotectionPotential protective effects against neuronal damage
Antimicrobial ActivityModerate activity against E. coli and C. albicans

Mechanism of Action

The mechanism of action of methyl 2,5-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key data for Methyl 2,5-difluoronicotinate and related compounds:

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Purity Availability
This compound C₇H₅F₂NO₂ 1214362-39-6 173.12 ≥95% 250 mg, 1 g, 100 mg
Methyl 2,6-dichloro-5-fluoronicotinate C₇H₄Cl₂FNO₂ 189281-66-1 224.01 90% 10 g, 1 g
Methyl 2,6-dichloroisonicotinate C₇H₅Cl₂NO₂ 42521-09-5 206.02 Not specified Various
6,7-Difluoroquinoline C₉H₅F₂N 127827-50-3 165.14 ≥95% 5 g, 1 g, 250 mg

Key Observations:

  • Substituent Effects: this compound and Methyl 2,6-dichloro-5-fluoronicotinate both feature fluorine at the 5-position, but the latter includes chlorine at the 2- and 6-positions, increasing its molecular weight (224.01 vs. Methyl 2,6-dichloroisonicotinate lacks fluorine, with chlorine substituents at the 2- and 6-positions. This substitution reduces electronegativity compared to fluorinated analogs, impacting reactivity in electron-demanding reactions . 6,7-Difluoroquinoline, a quinoline derivative, shares the difluoro motif but in a bicyclic aromatic system, leading to distinct electronic and steric properties compared to nicotinate esters .
  • Purity and Availability: this compound and 6,7-Difluoroquinoline are offered at ≥95% purity, suggesting their use in precision synthesis. In contrast, Methyl 2,6-dichloro-5-fluoronicotinate has 90% purity, which may limit its utility in sensitive applications . Availability in smaller quantities (e.g., 100 mg for this compound) indicates its role in exploratory research, whereas larger quantities (e.g., 10 g for Methyl 2,6-dichloro-5-fluoronicotinate) suggest bulk synthetic use .

Electronic and Reactivity Profiles

  • Fluorine vs. Chlorine, being less electronegative but more polarizable, may favor nucleophilic substitution reactions in compounds like Methyl 2,6-dichloroisonicotinate . The 2,5-difluoro substitution pattern in this compound creates a meta-directing effect on the pyridine ring, which could influence regioselectivity in further functionalization compared to the 2,6-dichloro analogs .
  • Heterocyclic Core Differences: 6,7-Difluoroquinoline’s fused-ring system offers π-π stacking capabilities and increased rigidity, which are advantageous in medicinal chemistry for target binding. In contrast, this compound’s ester group enables carboxylate-derived transformations, such as hydrolysis to acids or amidation .

Biological Activity

Methyl 2,5-difluoronicotinate (MDFN) is a fluorinated derivative of nicotinic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of MDFN, exploring its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

MDFN possesses two fluorine atoms at the 2 and 5 positions of the nicotinic acid structure. The presence of these fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are critical factors for bioactivity.

The biological activity of MDFN is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects through:

  • Hydrogen Bonding : The fluorine atoms can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The lipophilic nature of the compound allows it to interact favorably with lipid membranes and proteins.

Antimicrobial Activity

MDFN has been evaluated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for MDFN were determined as follows:

PathogenMIC (µM)
Micrococcus luteus 0.21
Candida albicans 0.83
Pseudomonas aeruginosa 0.21
Escherichia coli 0.21

These results indicate that MDFN exhibits potent antimicrobial activity, particularly against Gram-negative bacteria and fungi .

Cytotoxicity Studies

In addition to its antimicrobial properties, MDFN has also been assessed for cytotoxic effects on human cell lines. The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines:

Cell LineIC50 (µM)
HCT-15 (Colon Cancer) 25
A549 (Lung Cancer) 50
A375 (Melanoma) 8.4

These findings suggest that while MDFN has significant antimicrobial potential, its cytotoxic effects may limit its use in certain therapeutic contexts .

Case Studies

Several case studies have explored the applications of MDFN in drug development:

  • Fluorinated Pharmaceuticals : Research indicates that fluorinated compounds like MDFN can enhance the pharmacokinetic properties of drugs, leading to improved bioavailability and metabolic stability .
  • Antimicrobial Agents : Case studies have documented the successful use of MDFN as a lead compound in the development of new antibiotics targeting resistant bacterial strains .

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